4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a propyl group at the 4-position of the imidazole ring adds to its unique chemical properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions. The reaction mixture is heated to reflux for several hours, followed by evaporation of the solvent and purification of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazopyridine oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA_A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in anticonvulsant effects and potential therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Similar structure with a methyl group instead of a propyl group.
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: Contains a carboxylic acid group at the 6-position.
Uniqueness
4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-2-3-7-9-8(4-5-10-7)11-6-12-9/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
ARRCXZFTEPCHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)NC=N2 |
Origin of Product |
United States |
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